molecular formula C25H29N3O2S B11661133 N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide

N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide

Cat. No.: B11661133
M. Wt: 435.6 g/mol
InChI Key: KPDMJWFGUHTRNM-VULFUBBASA-N
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Description

N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. This particular compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide typically involves the condensation of an appropriate aldehyde with a hydrazide derivative. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
  • Temperature: Reflux conditions (around 70-80°C)
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions
  • Purification steps such as recrystallization or chromatography
  • Quality control measures to ensure consistency and safety

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield corresponding oxides or ketones.
  • Reduction may yield alcohols or amines.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases, subject to further research.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide can be compared with other hydrazide derivatives, such as:
    • N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-chlorophenyl)methyl]sulfanyl}acetohydrazide
    • N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide lies in its specific functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C25H29N3O2S/c1-17-6-11-24(18(2)12-17)28-19(3)13-22(20(28)4)14-26-27-25(29)16-31-15-21-7-9-23(30-5)10-8-21/h6-14H,15-16H2,1-5H3,(H,27,29)/b26-14+

InChI Key

KPDMJWFGUHTRNM-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSCC3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CSCC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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